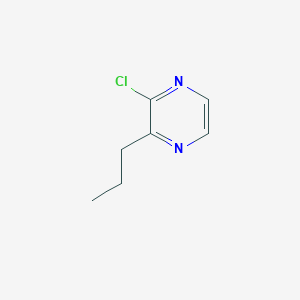

2-Chloro-3-propylpyrazine

Beschreibung

2-Chloro-3-propylpyrazine is a heterocyclic aromatic compound featuring a pyrazine backbone substituted with a chlorine atom at position 2 and a propyl group at position 3. The molecular formula is presumed to be C₇H₉ClN₂ (molecular weight ≈ 156.61 g/mol), based on the naming conventions and comparisons with similar compounds like 2-Chloro-3-methylpyrazine (C₅H₅ClN₂, MW 128.56 g/mol) .

Eigenschaften

IUPAC Name |

2-chloro-3-propylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-2-3-6-7(8)10-5-4-9-6/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXNQYXBZDNOSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CN=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85093-85-2 | |

| Record name | 2-chloro-3-propylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-propylpyrazine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrazine with propyl Grignard reagent (propylmagnesium bromide) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the propyl group replaces the hydrogen atom at the third position of the pyrazine ring.

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-3-propylpyrazine may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to enhance the reaction rate. The product is then purified through distillation or recrystallization to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-3-propylpyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivative.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Pyrazine N-oxides.

Reduction: Amino derivatives of pyrazine.

Substitution: Substituted pyrazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-propylpyrazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a building block for drug discovery, particularly in the development of novel therapeutic agents.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-propylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes required for bacterial growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazine Derivatives

Structural and Functional Group Variations

Key structural differences among pyrazine derivatives arise from substituent type, position, and chain length. Below is a comparative analysis:

Physicochemical and Application Differences

- Lipophilicity : Longer alkyl chains (e.g., propyl in 2-Chloro-3-propylpyrazine) enhance lipophilicity compared to methyl or ethyl groups, impacting bioavailability in pharmaceutical contexts .

- Flavor vs. Reactivity : Methoxy and acetyl derivatives (e.g., 2-Methoxy-3-isobutylpyrazine, 2-Acetylpyrazine) are prioritized in flavor industries due to their volatile, aromatic properties . In contrast, chloro-substituted pyrazines are more reactive, serving as intermediates for antibiotics or kinase inhibitors .

- Thermal Stability : Chlorinated pyrazines generally exhibit higher thermal stability than methoxy variants, which may decompose under high-temperature conditions .

Research Findings and Industrial Relevance

- Pharmaceutical Potential: 2-Chloro-3-propylpyrazine’s structural analogs, such as (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride (CAS 639029-52-0), are used in synthesizing antipsychotic agents, underscoring the importance of chloro-pyrazines in medicinal chemistry .

- Flavor Industry : Pyrazines with methoxy or acetyl groups dominate flavor applications due to their low odor thresholds (e.g., 2-Methoxy-3-isobutylpyrazine contributes to bell pepper aromas at parts-per-billion levels) .

- Synthetic Challenges: Differentiation of pyrazines from triazepines via spectroscopy remains challenging, as noted in , necessitating advanced NMR or mass spectrometry for unambiguous identification .

Biologische Aktivität

2-Chloro-3-propylpyrazine (C7H9ClN2) is a compound belonging to the pyrazine family, which has garnered attention for its biological activities. This article delves into its synthesis, biological evaluations, and potential applications based on diverse research findings.

Synthesis and Structural Characteristics

2-Chloro-3-propylpyrazine can be synthesized through various chemical pathways involving the modification of pyrazine derivatives. The presence of the chlorine atom at the second position and a propyl group at the third position contributes to its unique properties. The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that 2-chloro-3-propylpyrazine exhibits significant antimicrobial properties. A study demonstrated that related pyrazine compounds inhibited the growth of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 25 μg/mL for some derivatives . The structure-activity relationship (SAR) analysis suggests that variations in alkyl substituents influence antimicrobial efficacy, with longer chains generally enhancing activity.

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | MIC (μg/mL) | Alkyl Chain Length | Notes |

|---|---|---|---|

| 3-Hexylamino-Pyrazine-2-Carboxamide | 50 | 6 | Lower activity compared to others |

| 3-Octylamino-Pyrazine-2-Carboxamide | 25 | 8 | Enhanced activity observed |

| 2-Chloro-3-propylpyrazine | - | - | Further studies needed |

Inhibition of Photosynthetic Electron Transport

Another significant biological activity of pyrazine derivatives, including 2-chloro-3-propylpyrazine, is their ability to inhibit photosystem II in chloroplasts. This inhibition is linked to the lipophilicity of the compounds, which affects their interaction with the chloroplast membranes . This property could have implications for agricultural applications, particularly in developing herbicides.

Case Studies

- In Vitro Studies on Antimycobacterial Activity : A comprehensive study focused on various pyrazine derivatives, including 2-chloro-3-propylpyrazine, showed varying degrees of effectiveness against M. tuberculosis. The results highlighted how structural modifications could lead to enhanced biological activity .

- Adenosine Receptor Interaction : Recent research explored the interaction of pyrazines with adenosine receptors, particularly A2a and A2b subtypes. These receptors play crucial roles in modulating immune responses and could be targeted for therapeutic applications in inflammatory diseases .

Potential Applications

Given its biological activities, 2-chloro-3-propylpyrazine may have several applications:

- Antimicrobial Agents : Its effectiveness against bacterial strains positions it as a candidate for developing new antibiotics.

- Herbicides : Its ability to inhibit photosynthetic processes suggests potential use in agriculture as a herbicide.

- Pharmaceutical Development : The interaction with adenosine receptors opens avenues for research into treatments for conditions like cancer and chronic inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.